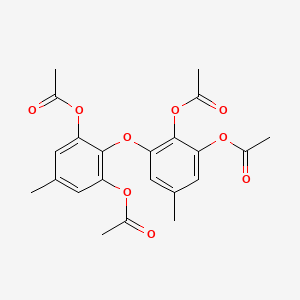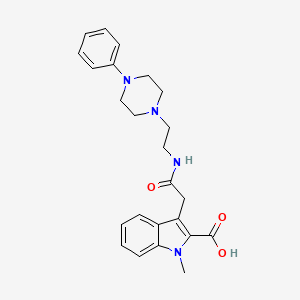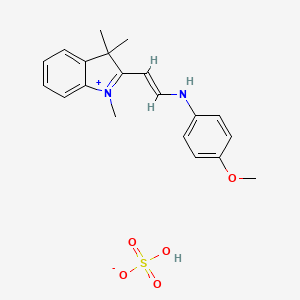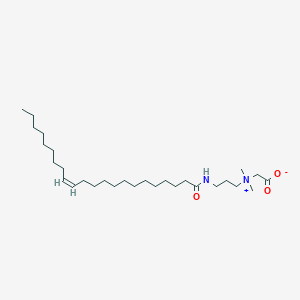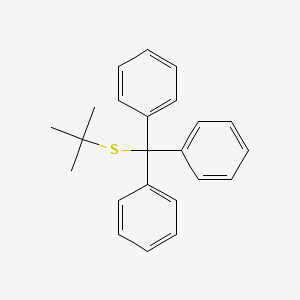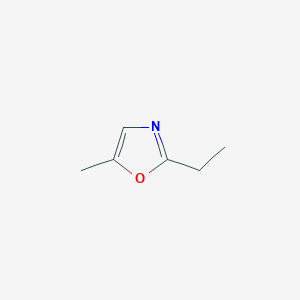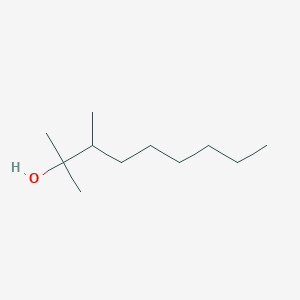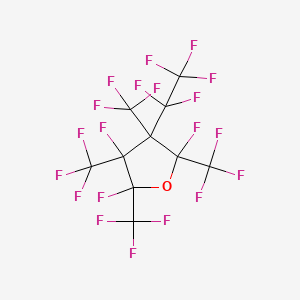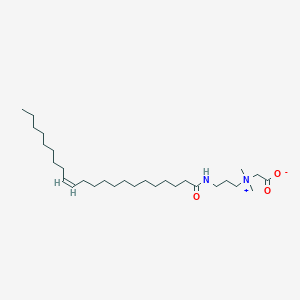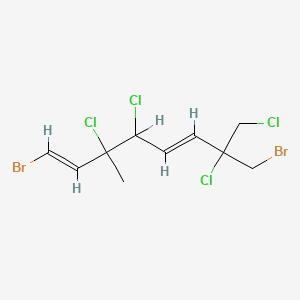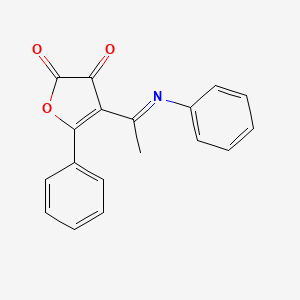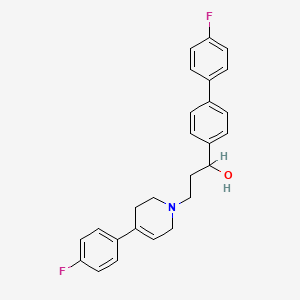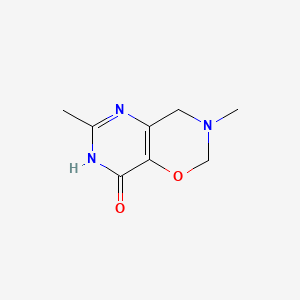
(+)-1,2-Dibromobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-1,2-Dibromobutane is an organic compound with the molecular formula C4H8Br2 It is a chiral molecule, meaning it has non-superimposable mirror images, and exists in two enantiomeric forms The compound is characterized by the presence of two bromine atoms attached to the first and second carbon atoms of a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-1,2-Dibromobutane can be synthesized through the bromination of 1-butene. The reaction typically involves the addition of bromine (Br2) to 1-butene in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The reaction proceeds via a halogen addition mechanism, resulting in the formation of the dibromide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where 1-butene and bromine are reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(+)-1,2-Dibromobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form butenes.
Reduction Reactions: The bromine atoms can be reduced to form butane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid.
Major Products
Substitution: 1,2-Butanediol or 1,2-diaminobutane.
Elimination: 1-butene or 2-butene.
Reduction: Butane.
Scientific Research Applications
(+)-1,2-Dibromobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding the behavior of halogenated hydrocarbons.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a precursor for biologically active compounds.
Industry: Utilized in the production of flame retardants, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (+)-1,2-Dibromobutane involves its reactivity with nucleophiles and bases. The bromine atoms are electron-withdrawing groups, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobutane: Similar structure but with chlorine atoms instead of bromine.
1,2-Diiodobutane: Similar structure but with iodine atoms instead of bromine.
1,2-Dibromoethane: Shorter carbon chain with two bromine atoms.
Uniqueness
(+)-1,2-Dibromobutane is unique due to its chiral nature and the presence of bromine atoms, which impart distinct reactivity compared to its chloro and iodo analogs. The bromine atoms make it more reactive in substitution and elimination reactions compared to chlorine, while being less reactive than iodine. This balance of reactivity makes this compound a valuable compound in synthetic chemistry.
Properties
CAS No. |
130232-89-2 |
|---|---|
Molecular Formula |
C4H8Br2 |
Molecular Weight |
215.91 g/mol |
IUPAC Name |
(2R)-1,2-dibromobutane |
InChI |
InChI=1S/C4H8Br2/c1-2-4(6)3-5/h4H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
CZWSZZHGSNZRMW-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@H](CBr)Br |
Canonical SMILES |
CCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


